(±)-trans-9,10-Epoxy-9(E)-octadecenoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

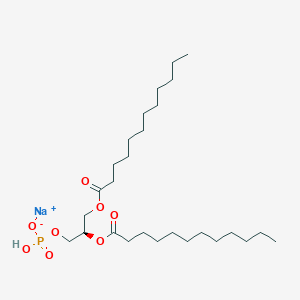

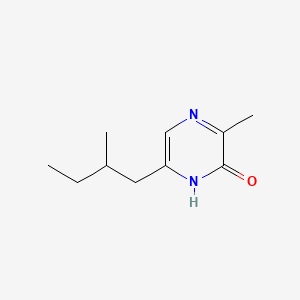

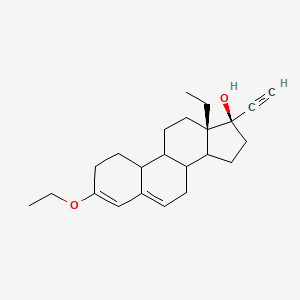

“(±)-trans-9,10-Epoxy-9(E)-octadecanoic acid methyl ester”, also known as “(±)-trans-9,10-Epoxystearic Acid Methyl Ester”, is a type of fatty acid methyl ester . It has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol .

Synthesis Analysis

The synthesis of such esters often involves oxidative esterification, a process that converts aldehydes to esters . A one-pot conversion of aldehydes to esters can be achieved by interfacing N-heterocyclic carbene-based organocatalysis with electro-organic synthesis . Another method involves the use of diazomethane, which reacts with carboxylic acids to produce methyl esters .Molecular Structure Analysis

The molecular structure of “(±)-trans-9,10-Epoxy-9(E)-octadecanoic acid methyl ester” can be analyzed using techniques like mass spectrometry . The presence of double and triple bonds in fatty acids can be pinpointed using HPLC/MS methods .Chemical Reactions Analysis

The chemical reactions involving “(±)-trans-9,10-Epoxy-9(E)-octadecanoic acid methyl ester” could be related to the presence of double and triple bonds in its structure . These bonds have significant effects on the biological activities of lipids .Scientific Research Applications

Chemical Characterization and Synthesis

Research has provided insight into the regio- and stereochemical analysis of compounds derived from linoleic acid hydroperoxides, including the preparation and characterization of trihydroxyoctadecenoic acids and their methyl esters from epoxy alcohols. These compounds are key for designing methods for chemical analysis and synthesis of related molecules (Hamberg, 1991).

Biochemical and Toxicological Studies

Some studies have evaluated the mutagenicity and potential toxic effects of epoxy fatty acid methyl esters derived from the decomposition of linoleic acid hydroperoxides. These studies have shown that despite structural similarities to potent mutagens, these compounds were not mutagenic in tested strains, suggesting a lower risk profile for these substances (Gardner et al., 1983).

Impact on Cardiac Function

Research into the differential effects of linoleic acid metabolites on cardiac sodium current has highlighted the toxic potential of certain epoxy fatty acids, including 9,10-Epoxy-12-octadecenoic acid (EOA), and their impact on cardiac health. This underscores the importance of understanding the biological effects of these compounds for potential medical applications (Harrell & Stimers, 2002).

Applications in Synthesis of Complex Molecules

Studies have also explored the use of epoxyoxoene fatty esters as intermediates in the synthesis of long-chain pyrrole and furan fatty esters. These findings open avenues for the development of novel compounds with potential applications in various industries, including pharmaceuticals and materials science (Hidalgo & Zamora, 1995).

Understanding Fatty Acid Metabolism

Research on the distribution of octadecenoic fatty acids in milk fat illustrates the complexity of fatty acid metabolism and the significance of understanding these processes for nutritional science and food industry applications (Parodi, 1976).

properties

| { "Design of the Synthesis Pathway": "The synthesis of (±)-trans-9,10-Epoxy-9(E)-octadecenoic acid methyl ester can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl oleate", "MCPBA", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Methyl oleate is reacted with MCPBA to form the epoxide intermediate", "The epoxide intermediate is then treated with sodium hydroxide to form the corresponding diol", "The diol is then esterified with methanol and hydrochloric acid to form the methyl ester", "The methyl ester is purified by extraction with ethyl acetate and washing with water and sodium chloride", "The final product, (±)-trans-9,10-Epoxy-9(E)-octadecenoic acid methyl ester, is obtained as a colorless oil" ] } | |

CAS RN |

58800-41-2 |

Product Name |

(±)-trans-9,10-Epoxy-9(E)-octadecenoic acid methyl ester |

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.478 |

IUPAC Name |

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+/t17-,18-/m0/s1 |

InChI Key |

JCJMEMDHUZYVMB-ITGUVEJCSA-N |

SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |

synonyms |

(2R,3R)-rel-3-(2E)-2-Octen-1-yl-2-oxiraneoctanoic acid methyl ester; _x000B_[2α,3β(E)]-3-(2-Octenyl)-oxiraneoctanoic acid methyl ester; [2α,3β(E)]-(±)-3-(2-Octenyl)-oxiraneoctanoic acid methyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

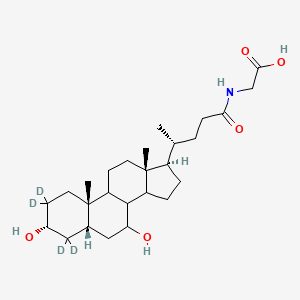

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

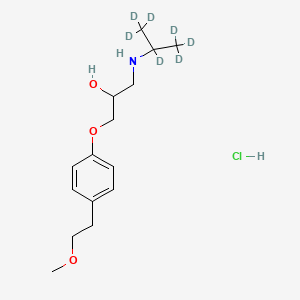

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)

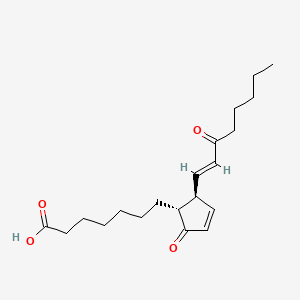

![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)